4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes multiple heterocyclic rings, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,5-dimethyl-1H-pyrazole with 2-methyl-6-chloropyrimidine in the presence of a base such as potassium carbonate can yield the desired product . The reaction is usually carried out in a solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
The uniqueness of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine lies in its complex structure, which includes multiple heterocyclic rings. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H25N9 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C21H25N9/c1-13-10-17-20(24-13)21(23-12-22-17)29-7-5-28(6-8-29)18-11-19(26-16(4)25-18)30-15(3)9-14(2)27-30/h9-12,24H,5-8H2,1-4H3 |
InChI Key |
PZUCJWLYBYCPMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCN(CC3)C4=NC(=NC(=C4)N5C(=CC(=N5)C)C)C |
Origin of Product |
United States |
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